Cas no 1451391-98-2 (3,5-Dimethyl-2-methoxyphenylboronic acid)

3,5-Dimethyl-2-methoxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. Its sterically hindered aryl structure, featuring methyl and methoxy substituents, enhances selectivity in coupling reactions, particularly with challenging substrates. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its high purity and consistent reactivity make it a reliable reagent for pharmaceutical intermediates, agrochemicals, and advanced material synthesis. The methoxy group further modulates electronic properties, broadening its utility in tailored synthetic applications. This reagent is particularly valued for its efficiency in constructing complex biaryl systems.
3,5-Dimethyl-2-methoxyphenylboronic acid structure
1451391-98-2 structure
Product Name:3,5-Dimethyl-2-methoxyphenylboronic acid
CAS No:1451391-98-2
MF:C9H13BO3
MW:180.008723020554
MDL:MFCD22414932
CID:4764621
Update Time:2026-02-26

3,5-Dimethyl-2-methoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethyl-2-methoxyphenylboronic acid
    • (2-Methoxy-3,5-dimethylphenyl)boronic acid
    • Z1391
    • MDL: MFCD22414932
    • Inchi: 1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3
    • InChI Key: UHTQRLCDAMYQFY-UHFFFAOYSA-N
    • SMILES: O(C)C1C(B(O)O)=CC(C)=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Topological Polar Surface Area: 49.7

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3,5-Dimethyl-2-methoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1451391-98-2)3,5-Dimethyl-2-methoxyphenylboronic acid
Order Number:A1134110
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):543.0
Email:sales@amadischem.com

Additional information on 3,5-Dimethyl-2-methoxyphenylboronic acid

3,5-Dimethyl-2-methoxyphenylboronic Acid: A Comprehensive Overview

3,5-Dimethyl-2-methoxyphenylboronic acid, also known by its CAS registry number CAS No. 1451391-98-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, with specific substituents that enhance its reactivity and applicability in various chemical reactions. Recent advancements in synthetic methodologies have further expanded its utility, making it a valuable tool in modern chemical research.

The structure of 3,5-Dimethyl-2-methoxyphenylboronic acid consists of a phenyl ring substituted with methyl groups at the 3 and 5 positions and a methoxy group at the 2 position. The presence of these substituents not only influences the electronic properties of the molecule but also plays a crucial role in its reactivity during cross-coupling reactions. The boronic acid functionality is particularly significant, as it enables the compound to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryls and other complex aromatic systems.

Recent studies have highlighted the importance of CAS No. 1451391-98-2 in the development of advanced materials. For instance, researchers have employed this compound in the synthesis of novel polymers and organic semiconductors, where its electronic properties contribute to enhanced performance characteristics. Additionally, its role in drug discovery has been explored, with potential applications in medicinal chemistry due to its ability to form bioactive compounds through selective coupling reactions.

The synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have streamlined its production, making it more accessible for large-scale applications. Moreover, the compound's stability under various reaction conditions has been thoroughly investigated, ensuring its reliability in diverse chemical transformations.

In terms of applications, CAS No. 1451391-98-2 has found utility in the synthesis of heterocyclic compounds, which are essential building blocks in organic chemistry. Its ability to undergo nucleophilic aromatic substitution reactions has further expanded its scope of application, particularly in the construction of complex molecular architectures. Furthermore, its use in click chemistry has been reported, where it serves as a key component in the assembly of functional molecules with high efficiency.

The growing interest in 3,5-Dimethyl-2-methoxyphenylboronic acid is also driven by its compatibility with green chemistry principles. Researchers have developed environmentally friendly synthesis routes for this compound, reducing waste and improving sustainability. These efforts align with global initiatives to promote eco-friendly chemical practices while maintaining high standards of product quality.

In conclusion, CAS No. 1451391-98-2, or 3,5-Dimethyl-2-methoxyphenylboronic acid, stands as a testament to the continuous evolution of organic chemistry. Its unique properties and versatile applications make it an indispensable compound in contemporary research and industrial settings. As new discoveries emerge, this compound is poised to play an even more pivotal role in shaping the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1451391-98-2)3,5-Dimethyl-2-methoxyphenylboronic acid
A1134110
Purity:99%
Quantity:1g
Price ($):543.0
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